molecular formula C13H14N4S B7769066 CID 12139

CID 12139

Cat. No. B7769066
M. Wt: 258.34 g/mol
InChI Key: BNSNUHPJRKTRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 12139 is a useful research compound. Its molecular formula is C13H14N4S and its molecular weight is 258.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 12139 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 12139 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 12139 involves the reaction of 2,3-dichlorobenzoyl chloride with 2-amino-5-methylthiazole followed by reduction with sodium borohydride.

Starting Materials
2,3-dichlorobenzoyl chloride, 2-amino-5-methylthiazole, sodium borohydride

Reaction
Step 1: 2,3-dichlorobenzoyl chloride is reacted with 2-amino-5-methylthiazole in the presence of a base such as triethylamine to form the intermediate product., Step 2: The intermediate product is then reduced with sodium borohydride in the presence of a solvent such as ethanol to yield CID 12139., Overall reaction: 2,3-dichlorobenzoyl chloride + 2-amino-5-methylthiazole + NaBH4 → CID 12139

properties

IUPAC Name

N,N'-dianilinocarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14-15H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSNUHPJRKTRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=NNC2=CC=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NNC(=NNC2=CC=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 12139

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